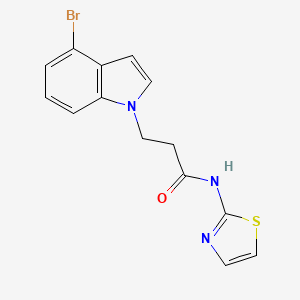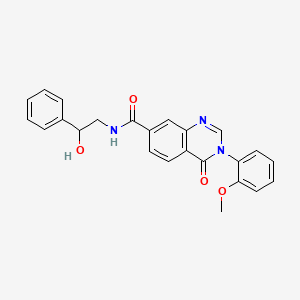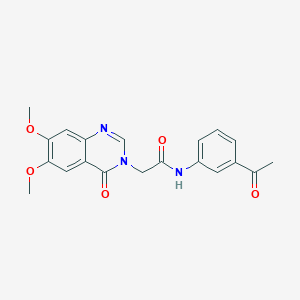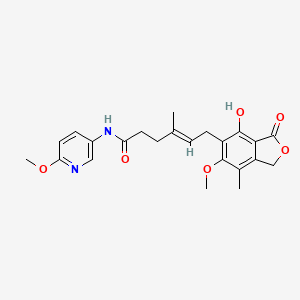
3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The brominated indole and the thiazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Oxidized derivatives of the indole ring
Reduction: Reduced forms of the carbonyl group
Substitution: Substituted indole derivatives
科学的研究の応用
Chemistry
In chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions of indole and thiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with indole and thiazole moieties have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with various enzymes, receptors, or DNA. The bromine atom may enhance binding affinity through halogen bonding interactions.
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the bromine atom, which may result in different biological activities.
3-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
3-(4-bromo-1H-indol-1-yl)-N-(1,3-oxazol-2-yl)propanamide: Has an oxazole ring instead of a thiazole ring, which may affect its chemical and biological properties.
Uniqueness
The presence of both the bromine-substituted indole ring and the thiazole ring in 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H12BrN3OS |
|---|---|
分子量 |
350.24 g/mol |
IUPAC名 |
3-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19) |
InChIキー |
ROLCJHWVOAUEKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)
![3-[(4-chlorophenyl)formamido]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15105332.png)

![1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B15105339.png)
![6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15105348.png)
![tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B15105358.png)
![6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid](/img/structure/B15105364.png)

![N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B15105372.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B15105377.png)
![2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylacetamide](/img/structure/B15105381.png)
![3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15105382.png)

